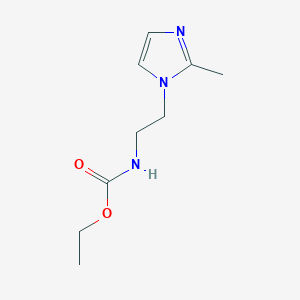
ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate involves the inhibition of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate. ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors bind to the active site of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate and prevent it from breaking down acetylcholine. This increases the level of acetylcholine in the brain, which can enhance cognitive function, memory, and learning.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate depend on the dose and duration of exposure. In general, it has been shown to increase the level of acetylcholine in the brain, which can enhance cognitive function, memory, and learning. However, prolonged exposure to high doses of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors can lead to toxicity and adverse effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate in lab experiments include its ability to selectively inhibit ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate and its well-established role in enhancing cognitive function, memory, and learning. However, its limitations include the potential for toxicity and adverse effects on the nervous system, as well as the need for careful dosing and monitoring.
Orientations Futures
For research include exploring its potential for treating cognitive disorders and developing new ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors with improved selectivity and safety profiles.
Méthodes De Synthèse
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be synthesized by various methods, including the reaction of ethyl chloroformate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine, the reaction of ethyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine, and the reaction of ethyl carbamate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The yield and purity of the product depend on the reaction conditions and the starting materials used.
Applications De Recherche Scientifique
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate has been widely used in scientific research as an ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitor. ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate, ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can increase the level of acetylcholine in the brain, which has been shown to have various effects on cognitive function, memory, and learning.
Propriétés
IUPAC Name |
ethyl N-[2-(2-methylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)11-5-7-12-6-4-10-8(12)2/h4,6H,3,5,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUQRXIPJNUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

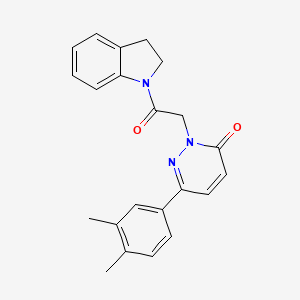


![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
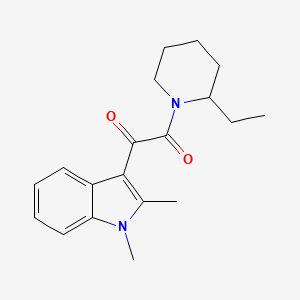

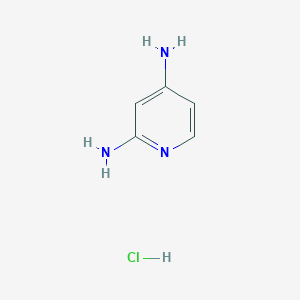

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)

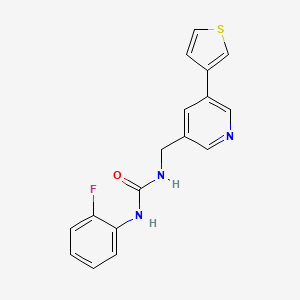
![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)